

Spectral Characterization of 4-Bromo-4'-hydroxybiphenyl by ^1H NMR: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-4'-hydroxybiphenyl**

Cat. No.: **B1266404**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectral characteristics of **4-Bromo-4'-hydroxybiphenyl**. The document details the chemical shifts, coupling constants, and signal multiplicities, offering a comprehensive reference for the identification and structural elucidation of this compound. Experimental protocols and visual diagrams are included to support researchers in their analytical endeavors.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Bromo-4'-hydroxybiphenyl** was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The resulting data are summarized in the table below. The proton assignments correspond to the numbering scheme illustrated in the molecular structure diagram.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2', H-6'	7.58	Doublet (d)	8.6	2H
H-3', H-5'	7.54	Doublet (d)	8.6	2H
H-2, H-6	7.50	Doublet (d)	8.6	2H
H-3, H-5	6.87	Doublet (d)	8.6	2H
-OH	9.68	Singlet (s)	-	1H

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Experimental Protocol

A detailed methodology for acquiring the ¹H NMR spectrum of **4-Bromo-4'-hydroxybiphenyl** is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of high-purity **4-Bromo-4'-hydroxybiphenyl**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Ensure the sample is fully dissolved by gentle vortexing or sonication.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- NMR Spectrometer Setup:
 - The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in a narrow and symmetrical solvent peak.

- Tune and match the probe for the ^1H frequency.
- Data Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., ' zg' on Bruker instruments).
 - Spectral Width: Approximately 10-12 ppm, centered around 6 ppm.
 - Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: Maintain a constant temperature, typically 298 K (25 °C).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
 - Phase the spectrum manually to obtain pure absorption peaks.
 - Calibrate the chemical shift scale by setting the residual DMSO-d_6 peak to 2.50 ppm.
 - Integrate all signals to determine the relative number of protons.
 - Analyze the multiplicities (singlet, doublet, etc.) and measure the coupling constants (J -values) in Hertz.

Spectral Interpretation and Structural Elucidation

The ^1H NMR spectrum of **4-Bromo-4'-hydroxybiphenyl** exhibits a characteristic pattern for a 4,4'-disubstituted biphenyl system. The molecule has a plane of symmetry, leading to four distinct aromatic signals, each integrating to two protons, and one signal for the hydroxyl proton.

The protons on the brominated ring (H-2', H-6' and H-3', H-5') and the hydroxylated ring (H-2, H-6 and H-3, H-5) form two separate AA'BB' spin systems, which appear as two sets of

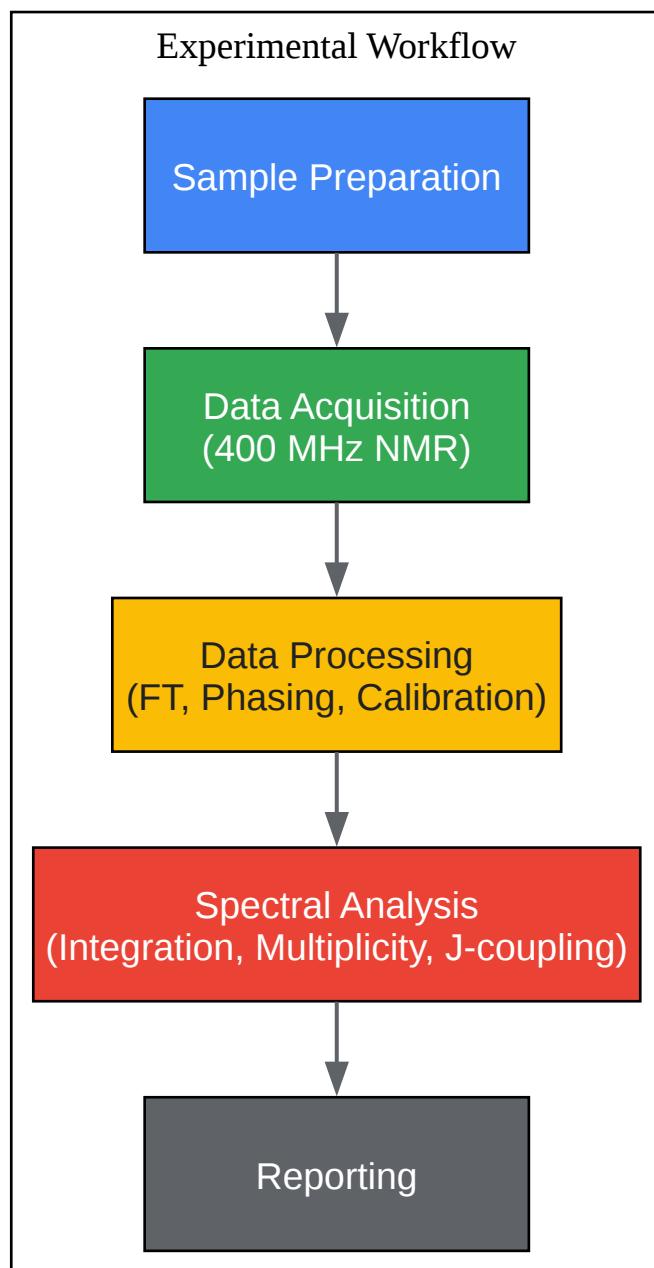
doublets due to the high symmetry.

The downfield chemical shifts of the protons on the brominated ring are attributed to the electron-withdrawing effect of the bromine atom. Conversely, the hydroxyl group is electron-donating, causing the protons on its corresponding ring to be more shielded and thus appear at a more upfield chemical shift. The phenolic proton gives rise to a singlet at 9.68 ppm, a characteristic chemical shift for hydroxyl protons in DMSO-d₆.

The logical workflow for the spectral assignment is outlined in the diagram below.

Caption: Logical workflow for the assignment of ¹H NMR signals of **4-Bromo-4'-hydroxybiphenyl**.

The following diagram illustrates the experimental workflow for obtaining and analyzing the ¹H NMR spectrum.



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Caption: Experimental workflow for the ^1H NMR characterization.

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